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molecular formula C9H6INO B1355585 3-Iodoquinolin-4-OL CAS No. 64965-48-6

3-Iodoquinolin-4-OL

Cat. No. B1355585
M. Wt: 271.05 g/mol
InChI Key: HZBSJOAFGNZACW-UHFFFAOYSA-N
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Patent
US07557213B2

Procedure details

1H-Quinolin-4-one (2.90 g, 20 mmol, 1 equiv) in 5 mL of DMF was treated with 1.12 g of KOH (2 equiv) and 5.30 g of iodine (1.05 equiv) for 2 hours. The reaction was quenched by slow addition of saturated aqueous solution of Na2S2O3. Filtration gave 3-iodo-1H-quinolin-4-one as an off-white solid.
Quantity
2.9 g
Type
reactant
Reaction Step One
Name
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4](=[O:11])[CH:3]=[CH:2]1.[OH-].[K+].[I:14]I>CN(C=O)C>[I:14][C:3]1[C:4](=[O:11])[C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[NH:1][CH:2]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.9 g
Type
reactant
Smiles
N1C=CC(C2=CC=CC=C12)=O
Name
Quantity
1.12 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
5.3 g
Type
reactant
Smiles
II
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched by slow addition of saturated aqueous solution of Na2S2O3
FILTRATION
Type
FILTRATION
Details
Filtration

Outcomes

Product
Name
Type
product
Smiles
IC1=CNC2=CC=CC=C2C1=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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